REACTION_CXSMILES
|
O.I([O-])(=O)(=O)=O.[Na+].[CH2:8]([O:15][CH2:16][CH:17]([OH:20])CO)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(OCC)(=O)C>[CH2:8]([O:15][CH2:16][CH:17]=[O:20])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
1055 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
406 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
366 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCC(CO)O
|
Name
|
|
Quantity
|
495 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtrated
|
Type
|
WASH
|
Details
|
washed
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (825 ml) again
|
Type
|
WASH
|
Details
|
washed with a 10% sodium thiosulfate aqueous solution (363 g)
|
Type
|
ADDITION
|
Details
|
The organic layer was treated with phosphoric acid
|
Type
|
WASH
|
Details
|
washed twice with 5% saline (660 g)
|
Type
|
FILTRATION
|
Details
|
Magnesium sulfate was filtrated off
|
Type
|
ADDITION
|
Details
|
hydroquinone (1.3 g) was added
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 259 g | |
YIELD: PERCENTYIELD | 85.9% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |